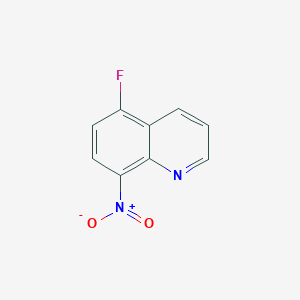

5-Fluoro-8-nitroquinoline

概要

説明

5-Fluoro-8-nitroquinoline is an organic compound with the chemical formula C9H5FN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and nitro groups into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-8-nitroquinoline can be achieved through several methods. One common approach involves the reaction of 2-amino-6-fluoropyridine with nitric acid. This reaction typically requires controlled conditions, including specific reaction temperatures and times, to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product .

化学反応の分析

Nitration and Nitro Group Manipulation

The nitro group at position 8 significantly influences reactivity. Attempts to further nitrate the quinoline nucleus under standard conditions (fuming HNO₃) led to decarboxylation and nitration at position 3 instead of the desired site . This outcome highlights the steric and electronic challenges of modifying the nitro-substituted ring.

Key Reaction:

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 5-Fluoroquinoline | Fuming HNO₃ (failed nitration) | 3-Nitro-5-fluoroquinoline |

Nucleophilic Substitution Reactions

The fluorine atom at position 5 undergoes substitution under controlled conditions. Vicarious Nucleophilic Substitution (VNS) reactions with amines or heterocycles (e.g., carbazole) yield derivatives with retained nitro functionality .

Substitution with Amines

Reaction with tert-butylamine in the presence of potassium tert-butoxide (KOt-Bu) produces amino-substituted compounds:

text5-Fluoro-8-nitroquinoline + R-NH₂ → 5-(R-amino)-8-nitroquinoline

Example:

| Substrate | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Carbazole | 7-(Carbazol-9-yl)-8-nitroquinoline | 62% |

Halogenation

Electrophilic fluorination attempts (using N-fluorobenzenesulfonimide) failed to introduce fluorine at position 3, indicating positional selectivity .

Reduction and Oxidation Reactions

The nitro group at position 8 is reducible to an amine under hydrogenation conditions (H₂/Pd-C), forming 8-amino-5-fluoroquinoline . Conversely, oxidation of the quinoline ring remains underexplored but may involve hydroxylation under strong acidic conditions.

Key Reduction Pathway:

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| This compound | H₂, Pd-C, EtOH | 8-Amino-5-fluoroquinoline |

Hydrolysis Reactions

Hydrolysis under acidic conditions (70% H₂SO₄, 200°C) converts amino groups to hydroxyl functionalities. For example:

text8-Amino-5-fluoroquinoline → 5-Fluoro-6,8-dihydroxyquinoline

Experimental Data:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Amino-5-fluoroquinoline | 70% H₂SO₄, 200°C, 8 hr | 5-Fluoro-6,8-dihydroxyquinoline | 90% |

Challenges and Unanticipated Products

-

Double Substitution: Reactions with excess nucleophiles (e.g., carbazole) occasionally yield bis-substituted products, such as 9-(8-isopropyl-2-((8-isopropyl-2-methyl-5-nitroquinolin-6-yl)methyl)-5-nitrosoquinolin-6-yl)-9H-carbazole .

-

Nitro-to-Nitroso Conversion: Under VNS conditions, partial reduction of the nitro group to nitroso has been observed .

科学的研究の応用

Biological Applications

The biological activities of 5-fluoro-8-nitroquinoline are diverse, with significant implications in medicinal chemistry.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit notable antibacterial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve interference with bacterial DNA synthesis and disruption of essential metabolic pathways .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| S. aureus | Strong | |

| Other derivatives | Various strains | Varies |

Antimalarial and Anti-inflammatory Activities

Quinoline derivatives, including this compound, have been recognized for their antimalarial properties. Research has demonstrated that these compounds can inhibit the growth of malaria parasites, suggesting their potential as antimalarial agents. Furthermore, some studies indicate anti-inflammatory effects, providing additional avenues for therapeutic exploration .

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibition capabilities of this compound. Its ability to bind to specific enzymes involved in bacterial metabolism suggests that it could disrupt critical biochemical pathways necessary for bacterial survival . Ongoing research aims to elucidate its mechanism of action further and optimize its efficacy against target pathogens.

Case Studies and Research Findings

Numerous studies have documented the applications and effects of this compound:

- Antibacterial Study : A comprehensive study evaluated various quinolone derivatives' antibacterial properties against E. coli and S. aureus, highlighting the effectiveness of this compound derivatives in inhibiting bacterial growth .

- Antimalarial Research : Investigations into the antimalarial potential of quinoline derivatives have shown promising results, with several compounds demonstrating significant activity against malaria parasites .

- Enzyme Interaction Studies : Research focusing on enzyme interactions has revealed that this compound can inhibit enzymes critical for bacterial metabolism, suggesting potential applications in developing new antibiotics.

作用機序

The mechanism of action of 5-Fluoro-8-nitroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

類似化合物との比較

- 5-Fluoroquinoline

- 8-Nitroquinoline

- 5,8-Difluoroquinoline

- 5,8-Dinitroquinoline

Comparison: 5-Fluoro-8-nitroquinoline is unique due to the simultaneous presence of both fluorine and nitro groups on the quinoline ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, 5-Fluoroquinoline lacks the nitro group, which significantly alters its reactivity and biological activity. Similarly, 8-Nitroquinoline does not have the fluorine atom, affecting its overall properties .

生物活性

5-Fluoro-8-nitroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both a fluorine atom and a nitro group attached to the quinoline ring. The molecular formula is CHFNO with a molecular weight of approximately 197.16 g/mol. The unique structural features enhance its reactivity and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology.

The mechanism of action of this compound involves several key interactions:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in bacterial metabolism, disrupting essential biochemical pathways and leading to antibacterial effects.

- DNA Interference : It has been shown to interfere with bacterial DNA synthesis, which contributes to its antibacterial properties.

- Redox Reactions : The nitro group can participate in redox reactions, enhancing the compound's ability to interact with biological molecules.

Biological Activities

This compound exhibits a range of biological activities:

- Antibacterial Activity : Research indicates that it effectively inhibits the growth of various bacterial strains, making it a promising candidate for developing new antibiotics.

- Anticancer Potential : The compound has shown promise in anticancer applications due to its ability to disrupt cellular processes and DNA synthesis.

- Anti-inflammatory Effects : Quinoline derivatives are recognized for their anti-inflammatory activities, which may also be applicable to this compound.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds regarding their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroquinoline | Fluorine substitution | Antibacterial |

| 8-Nitroquinoline | Nitro group only | Antimicrobial |

| 5,8-Difluoroquinoline | Two fluorine substitutions | Enhanced antibacterial activity |

| 5,8-Dinitroquinoline | Two nitro groups | Potentially higher toxicity |

This comparison highlights the unique combination of functional groups in this compound that provides distinct chemical reactivity and biological effects compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to inhibition of DNA gyrase, an essential enzyme for bacterial replication.

- Anticancer Activity : In vitro studies showed that this compound could induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research utilizing molecular docking simulations revealed that this compound binds effectively to target enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .

特性

IUPAC Name |

5-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOBTOAOYYTUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164963 | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152167-85-6 | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152167856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 5-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。